molecular formula C15H16Cl2N2OS B8044938 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione

Cat. No.: B8044938
M. Wt: 343.3 g/mol
InChI Key: VNDPCFJIODSPOL-UHFFFAOYSA-N
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Description

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione is a chemical compound belonging to the class of triazoles[_{{{CITATION{{{1{CHEBI:84008 - 2- 2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2 .... It is known for its fungicidal properties and is commonly used in agriculture to protect crops from fungal infections[{{{CITATION{{{_2{Pesticide Fact Sheet - US EPA](https://www3.epa.gov/pesticides/chem_search/reg_actions/registration/fs_PC-113961_14-Mar-07.pdf).

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that are scaled up to produce large quantities. The process involves the use of reactors and purification systems to ensure the final product meets the required purity standards. The production process is monitored closely to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under specific conditions, such as controlled temperature and pH levels, to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties. These derivatives are often used in further research and development to explore new applications.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a reagent in various synthetic processes to produce other chemical compounds. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study the effects of triazoles on fungal infections and other biological processes. It helps researchers understand the mechanisms of action and develop new antifungal agents.

Medicine: In medicine, the compound is used as an active ingredient in antifungal medications. It is effective in treating a range of fungal infections, including those affecting the skin, nails, and internal organs.

Industry: In the agricultural industry, the compound is used as a fungicide to protect crops from fungal diseases. It helps improve crop yield and quality, making it an essential tool for farmers.

Mechanism of Action

The compound exerts its effects by inhibiting the growth of fungi through the disruption of their cell membranes. It targets specific molecular pathways involved in fungal metabolism, leading to the death of the fungal cells. The exact mechanism of action may vary depending on the specific fungal species and the environmental conditions.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include prothioconazole, tebuconazole, and azoxystrobin. These compounds also belong to the triazole class and share similar fungicidal properties.

Uniqueness: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione is unique in its chemical structure, which allows it to be more effective against certain types of fungi compared to other triazoles. Its specific arrangement of chlorine and hydroxyl groups enhances its binding affinity to fungal enzymes, making it a potent antifungal agent.

Properties

IUPAC Name

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2OS/c16-12-4-2-1-3-11(12)9-15(20,14(17)6-7-14)10-19-13(21)5-8-18-19/h1-4,8,20H,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDPCFJIODSPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)CC=N3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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